4,4-Diethoxy-N,N-dimethyl-1-butanamine

Overview

Description

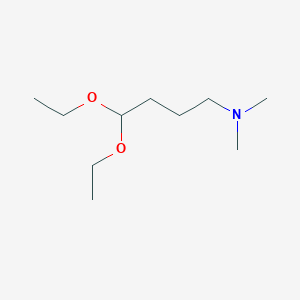

4,4-Diethoxy-N,N-dimethyl-1-butanamine (CAS 1116-77-4) is a tertiary amine characterized by two ethoxy groups at the 4-position of a butyl chain and a dimethylamino group. Its molecular formula is C₁₀H₂₃NO₂, with a molecular weight of 189.30 g/mol . This compound is a colorless to pale yellow liquid, soluble in organic solvents due to its hydrophobic butyl chain and polar ethoxy groups .

Preparation Methods

The synthesis of 4,4-Diethoxy-N,N-dimethyl-1-butanamine involves several steps. One common method starts with the reaction of 1-bromo-3-chloropropane with dimethylamine in the presence of a phase transfer catalyst like polyethylene glycol (PEG). This reaction produces 3-dimethylamino-1-chloropropane, which is then reacted with magnesium to form a Grignard reagent. The Grignard reagent is subsequently reacted with triethyl orthoformate to yield this compound . The yield of this synthesis method is approximately 70.11% .

Chemical Reactions Analysis

4,4-Diethoxy-N,N-dimethyl-1-butanamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: It can be reduced to form primary or secondary amines.

Substitution: It undergoes nucleophilic substitution reactions, where the ethoxy groups can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium ethoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Synthesis Pathways

4,4-Diethoxy-N,N-dimethyl-1-butanamine is synthesized through several methods, often involving the reaction of dimethylamine with various reagents. One notable synthesis involves the reaction of 1-bromo-3-chloropropane with dimethylamine in the presence of a phase transfer catalyst, yielding a product that can further react to form the desired compound. The overall yield reported for this synthesis is approximately 70% .

Intermediate for Antimigraine Drugs

One of the primary applications of this compound is as an intermediate in the synthesis of several triptans, which are effective medications for treating migraines. It serves as a precursor for:

- Sumatriptan

- Rizatriptan

- Almotriptan

- Zolmitriptan

These compounds act as agonists for serotonin receptors (5-HT1D), playing a crucial role in alleviating migraine symptoms by constricting blood vessels and inhibiting neurogenic inflammation .

Research in Neuropharmacology

Research has indicated that derivatives of this compound may have potential applications in neuropharmacology due to their interaction with serotonin receptors. Studies focusing on its analogs have explored their efficacy in treating various neurological disorders beyond migraines, suggesting a broader therapeutic potential .

Case Study 1: Synthesis and Efficacy of Zolmitriptan

A study published in "Tetrahedron Letters" highlighted the synthesis of Zolmitriptan using this compound as a key intermediate. The research demonstrated that this compound could be effectively transformed into Zolmitriptan with high yields and purity, showcasing its utility in pharmaceutical manufacturing .

Case Study 2: Development of New Antimigraine Agents

Another significant study focused on developing new antimigraine agents derived from this compound. The researchers synthesized various derivatives and evaluated their pharmacological profiles. The findings indicated that certain modifications to the structure enhanced receptor affinity and selectivity, leading to improved therapeutic outcomes .

Mechanism of Action

The mechanism of action of 4,4-Diethoxy-N,N-dimethyl-1-butanamine involves its conversion to active pharmaceutical ingredients through various chemical reactions. For instance, in the synthesis of antimigraine drugs, it acts as a precursor that undergoes further chemical transformations to produce active compounds that target 5-HT1D receptors in the brain . These receptors are involved in the regulation of serotonin levels, which play a crucial role in the pathophysiology of migraines.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4,4-Dimethoxy-N,N-dimethyl-1-butanamine (CAS 19718-92-4)

- Molecular Formula: C₈H₁₉NO₂

- Molecular Weight : 161.24 g/mol

- Key Differences :

N,N-Dibutylaminoethanol

- Molecular Formula: C₁₀H₂₃NO

- Molecular Weight : 173.30 g/mol

- Key Differences :

- Contains a hydroxyl group instead of ethoxy groups, increasing polarity.

- Higher acute toxicity (LD₅₀ = 9555 mg/kg in rats ) compared to 4,4-diethoxy-N,N-dimethyl-1-butanamine (LD₅₀ = 2000 mg/kg) .

- Used in switchable-hydrophilicity solvents (SHS) for green chemistry, unlike the ethoxy analog’s pharmaceutical focus .

4-Bromo-N,N-dimethyl-1-butanamine

- Molecular Formula : C₆H₁₄BrN

- Molecular Weight : 180.09 g/mol

- Key Differences :

Ethyl 4-(diethylamino)butanoate

- Molecular Formula: C₁₀H₂₁NO₂

- Molecular Weight : 187.28 g/mol

- Key Differences: Contains an ester group instead of ethoxy groups, altering hydrolysis stability.

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | LD₅₀ (rat, mg/kg) | Key Applications |

|---|---|---|---|---|---|---|

| This compound | 1116-77-4 | C₁₀H₂₃NO₂ | 189.30 | 270 | 2000 | Antimigraine drugs, SiFAlin peptides |

| 4,4-Dimethoxy-N,N-dimethyl-1-butanamine | 19718-92-4 | C₈H₁₉NO₂ | 161.24 | ~220 | n/a | Pharmaceutical intermediates |

| N,N-Dibutylaminoethanol | 107033 | C₁₀H₂₃NO | 173.30 | 230 | 9555 | Green chemistry solvents |

| 4-Bromo-N,N-dimethyl-1-butanamine | 7617-65-4 | C₆H₁₄BrN | 180.09 | n/a | n/a | Alkylation reactions |

| Ethyl 4-(diethylamino)butanoate | n/a | C₁₀H₂₁NO₂ | 187.28 | 220 | 7000 | General organic synthesis |

Structural and Functional Insights

- Ethoxy vs. Methoxy Groups : Ethoxy groups enhance lipophilicity and thermal stability (higher boiling point) compared to methoxy analogs, making the compound more suitable for high-temperature reactions .

- Toxicity Profile: The lower LD₅₀ of this compound (2000 mg/kg) suggests greater acute toxicity than N,N-dibutylaminoethanol (9555 mg/kg) or ethyl 4-(diethylamino)butanoate (7000 mg/kg), necessitating stricter handling protocols .

- Pharmaceutical Utility : The acetal-protected aldehyde group in this compound is critical for controlled drug synthesis, a feature absent in brominated or esterified analogs .

Biological Activity

4,4-Diethoxy-N,N-dimethyl-1-butanamine, with the CAS number 1116-77-4, is an organic compound primarily utilized in pharmaceutical manufacturing. This compound is a derivative of butanamine and serves as an intermediate in synthesizing various pharmacologically active substances, including N,N-Dimethyltryptamines and 5-HT1D receptor agonists, which are significant in treating migraines and other conditions.

- Molecular Formula : CHNO

- Molecular Weight : 189.30 g/mol

- Density : 0.844 g/mL at 25 °C

- Boiling Point : Data not available

- Storage Conditions : Should be kept in a dark place at temperatures between 2-8 °C .

This compound plays a crucial role in the synthesis of various tryptamines that interact with serotonin receptors in the brain. This interaction is pivotal for the pharmacological effects seen in migraine treatments and other neurological applications. The compound acts as a precursor to several important drugs such as sumatriptan, rizatriptan, almotriptan, and zolmitriptan .

Synthesis and Applications

The compound is synthesized through various chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions allow for the modification of the compound to achieve desired pharmacological properties. The synthesis of 5-MeO-DMT (a potent psychedelic) from this compound has been documented, showcasing its versatility in producing significant psychoactive agents .

Case Studies and Research Findings

- Clinical Relevance : Research indicates that derivatives of this compound are used in clinical settings for their efficacy in treating migraines. Studies have shown that compounds derived from this precursor exhibit strong agonistic activity at serotonin receptors, particularly the 5-HT1D subtype .

- Laboratory Studies : A study demonstrated the successful conversion of this compound into various tryptamines with high purity rates using optimized reaction conditions involving acetonitrile as a cosolvent. This optimization significantly improved yield and reduced side reactions .

- Safety Profile : The compound is classified as an eye irritant (GHS classification), necessitating careful handling during laboratory synthesis and application processes .

Comparative Analysis

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 189.30 g/mol |

| Density | 0.844 g/mL at 25 °C |

| Storage Temperature | 2-8 °C |

| Primary Applications | Pharmaceutical intermediates |

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing 4,4-Diethoxy-N,N-dimethyl-1-butanamine with high purity?

- Methodological Answer : Synthesis requires strict control of reaction stoichiometry and temperature. Use inert atmospheres (e.g., nitrogen) to prevent oxidation of the amine group. Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC). Purification via fractional distillation under reduced pressure (due to boiling point sensitivity) is recommended, followed by characterization using -NMR to confirm ethoxy and dimethylamine group integrity .

Q. How should researchers optimize storage conditions to maintain compound stability?

- Methodological Answer : Store in amber glass vials under inert gas (argon/nitrogen) at 2–8°C to minimize hydrolysis and photodegradation. Conduct stability tests via accelerated aging studies (e.g., 40°C/75% RH for 1 month) with periodic HPLC analysis to detect degradation products. If precipitation occurs, re-dissolve in anhydrous solvents like dichloromethane under nitrogen .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- -NMR : Peaks at δ 1.2–1.4 ppm (triplet, ethoxy CH), δ 3.4–3.6 ppm (quartet, ethoxy CH), and δ 2.2–2.3 ppm (singlet, N,N-dimethyl groups).

- IR : Stretching vibrations at ~1050 cm (C-O ether) and ~2800 cm (C-H of dimethylamine).

- Mass Spectrometry : Molecular ion peak at m/z 189.30 (M) with fragmentation patterns confirming the diethoxy and dimethylamine moieties .

Advanced Research Questions

Q. How can researchers resolve contradictory data in spectral analysis of synthetic batches?

- Methodological Answer : Contradictions (e.g., unexpected peaks in NMR) may arise from residual solvents or byproducts. Perform column chromatography for further purification and analyze via GC-MS to identify low-abundance impurities. Cross-validate with -NMR and 2D-COSY to distinguish overlapping signals. For persistent issues, consider X-ray crystallography to confirm molecular structure .

Q. What mechanistic insights explain the compound’s reactivity under acidic vs. basic conditions?

- Methodological Answer : Under acidic conditions, the dimethylamine group may protonate, increasing solubility in polar solvents. The ethoxy groups are susceptible to acid-catalyzed hydrolysis, forming diols. In basic conditions, the amine remains deprotonated, favoring nucleophilic reactions (e.g., alkylation). Use pH-controlled experiments with in-situ FTIR to monitor reaction pathways and intermediates .

Q. What strategies mitigate side reactions during multi-step syntheses involving this compound?

- Methodological Answer : Protect the amine group with tert-butoxycarbonyl (Boc) or benzyl groups before introducing electrophilic reagents. Employ orthogonal protection schemes to selectively deprotect functional groups. Optimize reaction kinetics using stopped-flow NMR to identify time-sensitive steps. For example, avoid prolonged exposure to aqueous conditions to prevent ether cleavage .

Q. How can researchers validate the compound’s role as an intermediate in pharmaceutical synthesis?

- Methodological Answer : Use isotopic labeling (e.g., -labeled ethoxy groups) to track incorporation into target molecules via LC-MS. Conduct kinetic studies to compare reaction rates with alternative intermediates. Collaborate with computational chemists to model transition states and predict regioselectivity in coupling reactions .

Q. Safety and Compliance

Q. What are the critical safety protocols for handling this amine compound?

- Methodological Answer : Use fume hoods and personal protective equipment (gloves, goggles) to avoid inhalation or skin contact. Neutralize spills with dilute acetic acid (for base) followed by absorbent materials. Regularly review SDS updates and conduct hazard assessments using tools like CHEMMATRIX for risk mitigation .

Q. How should waste containing this compound be disposed of in compliance with regulations?

- Methodological Answer : Collect waste in sealed, labeled containers with inert absorbents (e.g., vermiculite). Consult local guidelines for amine disposal; incineration at EPA-approved facilities is typical. For aqueous waste, adjust pH to neutral and use activated carbon filtration before discharge .

Q. Research Applications

Q. What emerging applications exist for this compound in materials science?

- Methodological Answer : Investigate its use as a ligand in coordination polymers (e.g., with Cu(II) or Zn(II)) for catalytic applications. Characterize metal-organic frameworks (MOFs) via BET surface area analysis and XRD. Explore its role in ionic liquid synthesis for green chemistry applications, monitoring conductivity and thermal stability .

Properties

IUPAC Name |

4,4-diethoxy-N,N-dimethylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23NO2/c1-5-12-10(13-6-2)8-7-9-11(3)4/h10H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKXMWBLNSPNBEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CCCN(C)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50338168 | |

| Record name | 4,4-Diethoxy-N,N-dimethyl-1-butanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50338168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1116-77-4 | |

| Record name | 4,4-Diethoxy-N,N-dimethyl-1-butanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1116-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4-Diethoxy-N,N-dimethylbutanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001116774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4-Diethoxy-N,N-dimethyl-1-butanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50338168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-DIETHOXY-N,N-DIMETHYLBUTANAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P64QEI4T0I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.